molecular formula C15H11N5O4S B10867015 Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B10867015
M. Wt: 357.3 g/mol
InChI Key: GSAUEDQLFMSRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a combination of furan, thiophene, and tetraazolo-pyrimidine rings

Preparation Methods

The synthesis of METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is explored for its use in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Biological Activity

Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a synthetic compound that belongs to the class of tetraazolo-pyrimidines. These compounds have garnered attention due to their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles, which contribute to its biological activity. The presence of furan and thienyl groups may enhance its interaction with biological targets.

Molecular Formula

  • Molecular Formula: C₁₄H₁₃N₅O₃S
  • Molecular Weight: 321.36 g/mol

Antimicrobial Activity

Research indicates that tetraazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Antitumor Activity

Tetraazolo-pyrimidines have also been studied for their antitumor effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in literature. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in models of acute and chronic inflammatory diseases.

Case Studies

  • In vitro Studies on Antimicrobial Activity : A study conducted on a series of tetraazolo-pyrimidines demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
  • Antitumor Efficacy in Cell Lines : Another investigation reported that a related tetraazolo-pyrimidine derivative exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to conventional chemotherapeutics.
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties revealed that certain derivatives could significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic role in treating inflammatory conditions.

Properties

Molecular Formula

C15H11N5O4S

Molecular Weight

357.3 g/mol

IUPAC Name

methyl 7-(furan-2-yl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H11N5O4S/c1-23-14(22)11-10(13(21)9-5-3-7-25-9)12(8-4-2-6-24-8)20-15(16-11)17-18-19-20/h2-7,12H,1H3,(H,16,17,19)

InChI Key

GSAUEDQLFMSRMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CO3)C(=O)C4=CC=CS4

Origin of Product

United States

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